3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one is a member of (trifluoromethyl)benzenes.
Mechanism of Action
Target of Action
The primary target of BMS-191011 is the large-conductance calcium-activated potassium (BKCa) channel . BKCa channels are crucial in modulating vascular smooth muscle tone and have been identified as potential therapeutic targets for various diseases, including stroke and cardiovascular diseases .
Mode of Action
BMS-191011 acts as a potent opener of BKCa channels . By opening these channels, BMS-191011 induces hyperpolarization of the membrane potential . This interaction results in a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The opening of BKCa channels by BMS-191011 affects several biochemical pathways. In the context of vascular smooth muscle cells, the activation of BKCa channels leads to the dilation of blood vessels, such as rat retinal arterioles . In triple-negative breast cancer (TNBC) cells, the hyperpolarization induced by opening BKCa channels leads to cell cycle arrest in the G2 phase and apoptosis via caspase-3 activation .
Result of Action
The activation of BKCa channels by BMS-191011 has several molecular and cellular effects. In vascular smooth muscle cells, it leads to the dilation of blood vessels . In TNBC cells, it induces cell cycle arrest and apoptosis . These effects suggest that BMS-191011 could have therapeutic potential in a variety of contexts, including improving retinal circulation and treating TNBC .
Action Environment
The action of BMS-191011 can be influenced by various environmental factors. For instance, the efficacy of BMS-191011 in dilating blood vessels was shown to be diminished by the intravitreal injection of iberiotoxin, an inhibitor of BKCa channels This suggests that the presence of certain substances in the environment can affect the action of BMS-191011
Biochemical Analysis
Biochemical Properties
BMS-191011 interacts with BKCa channels, a type of potassium ion channel. These channels are activated by calcium ions (Ca2+) and have a large conductance . The interaction between BMS-191011 and BKCa channels leads to the opening of these channels, allowing potassium ions to flow out of the cell .
Cellular Effects
The activation of BKCa channels by BMS-191011 influences cell function in several ways. For instance, the efflux of potassium ions can hyperpolarize the cell membrane, reducing the cell’s excitability . This can impact cell signaling pathways and gene expression, potentially influencing cellular metabolism .
Molecular Mechanism
BMS-191011 exerts its effects at the molecular level primarily through its interaction with BKCa channels. By binding to these channels, BMS-191011 induces a conformational change that opens the channel, allowing potassium ions to flow out of the cell .
Metabolic Pathways
Given its role as a BKCa channel opener, it may interact with enzymes or cofactors involved in potassium ion transport .
Transport and Distribution
Given its role as a BKCa channel opener, it may interact with transporters or binding proteins involved in potassium ion transport .
Subcellular Localization
Given its role as a BKCa channel opener, it is likely to be found in regions of the cell where BKCa channels are present .
Properties
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWACXSXTXRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174141 | |
Record name | BMS-191011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202821-81-6 | |
Record name | BMS-191011 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-191011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202821-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BMS-191011 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7MXS978N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one (BMS-191011)?
A1: BMS-191011 functions as an opener of large-conductance calcium-activated potassium (BKCa) channels. [, ] These channels, also known as maxi-K channels, are crucial for regulating vascular smooth muscle tone and neuronal excitability. [, ] By binding to and opening BKCa channels, BMS-191011 increases potassium ion (K+) conductance across the cell membrane, leading to hyperpolarization and a decrease in cellular excitability. [, ]
Q2: What are the potential therapeutic applications of BMS-191011 based on its mechanism of action?
A2: Given its ability to dilate blood vessels and modulate neuronal activity, BMS-191011 has been investigated for its potential in treating conditions such as stroke [], tinnitus [], and diabetic retinopathy []. Its vasodilatory effects in retinal arterioles make it a potential candidate for improving retinal circulation. [, ] In the central auditory system, BMS-191011 shows promise in reducing tinnitus by suppressing aberrant network activity. []
Q3: How effective is BMS-191011 in preclinical models of stroke?
A3: While BMS-191011 has shown efficacy in preclinical stroke models, its poor aqueous solubility posed a challenge for in vitro evaluation and further development. [] Research efforts have focused on improving its solubility to enhance its therapeutic potential. []
Q4: Does BMS-191011 solely target BKCa channels?
A4: While BMS-191011 is recognized as a potent BKCa channel opener, research suggests that it may also interact with other ion channels. Studies have shown its ability to suppress M-type K+ current, mildly suppress delayed-rectifier K+ current, and suppress hyperpolarization-activated cationic current. [] These findings indicate that BMS-191011 might have a broader influence on ionic currents beyond BKCa channels. []
Q5: Can the structure of BMS-191011 be modified to improve its properties?
A5: Yes, structural modifications of BMS-191011 have been explored to enhance its solubility and other pharmacological properties. [] For instance, appending heterocycles or incorporating an amino group to the core structure has been shown to improve aqueous solubility and brain-to-plasma partitioning. [] These modifications highlight the potential for optimizing the compound's characteristics through structure-activity relationship (SAR) studies.
Q6: Are there any known limitations or challenges associated with BMS-191011 as a potential therapeutic agent?
A6: Despite its promising preclinical results, BMS-191011 faces challenges related to its solubility and potential off-target effects. Its poor aqueous solubility initially hindered in vitro studies and prompted research into developing more soluble derivatives. [] Additionally, its interaction with other ion channels, such as M-type K+ channels and hyperpolarization-activated cationic currents, suggests the possibility of off-target effects that warrant further investigation. [] Understanding these limitations is crucial for guiding future research and exploring the full therapeutic potential of BMS-191011 or its optimized derivatives.
Q7: Can apelin, an endogenous peptide, influence the vasodilatory effects of BMS-191011 in cerebral arteries?
A7: Apelin has been found to inhibit the vasodilatory effects of nitric oxide (NO) in cerebral arteries by suppressing BKCa channel activity. [] This suggests that apelin could potentially counteract the vasodilatory actions of BMS-191011, which relies on BKCa channel activation. Further research is needed to fully understand the interplay between apelin and BMS-191011 in regulating cerebral blood flow.
Q8: Are there any alternative synthetic methods for BMS-191011?
A8: Yes, a novel palladium-catalyzed oxidative annulation reaction has been developed for synthesizing BMS-191011 and its derivatives. [] This method offers a more efficient and direct approach compared to previous methods, making it attractive for medicinal chemistry research. []
Q9: How does methylglyoxal, a metabolite linked to diabetic complications, affect the vasodilatory response to BMS-191011 in retinal arterioles?
A9: Studies have shown that methylglyoxal can attenuate the vasodilatory effects of BMS-191011 in rat retinal arterioles. [] This suggests that methylglyoxal, often elevated in diabetic retinopathy, might impair the function of BKCa channels and hinder the therapeutic potential of BMS-191011 in this context. []
Q10: Has BMS-191011 been studied in the context of uremic cardiomyopathy?
A10: Recent studies have investigated the potential benefits of BKCa channel activation in uremic cardiomyopathy. Research suggests that upregulating BKα channels, potentially achievable through BMS-191011 administration, could attenuate cardiac fibrosis in chronic kidney disease models. [] This protective effect might stem from the reduction of oxidative stress, highlighting a novel therapeutic avenue for uremic cardiomyopathy. []
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